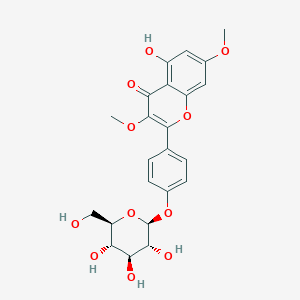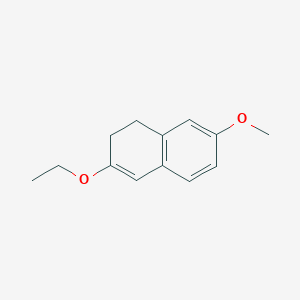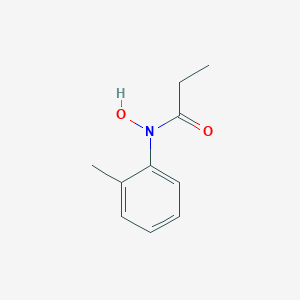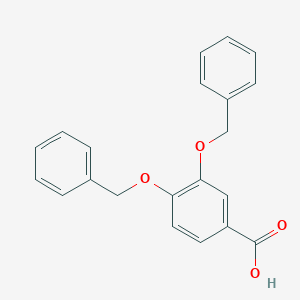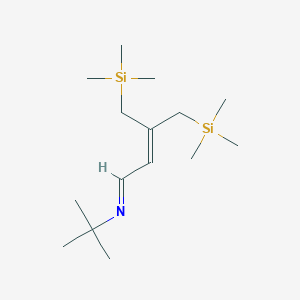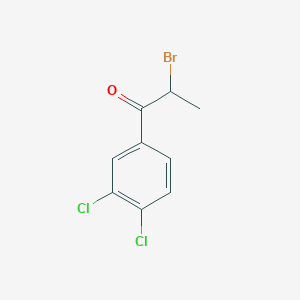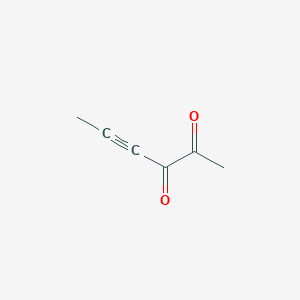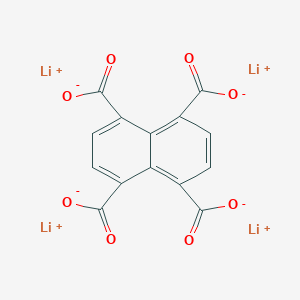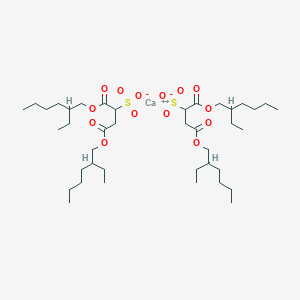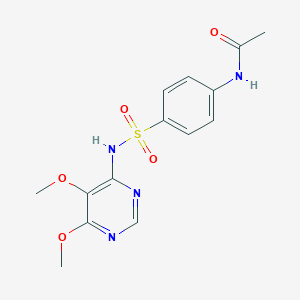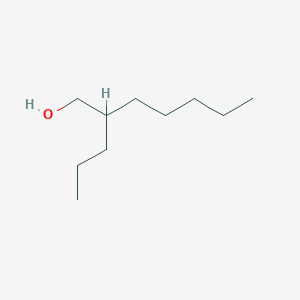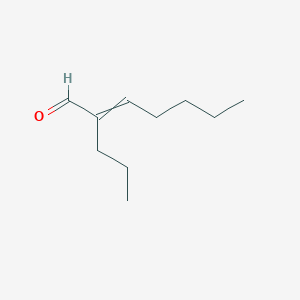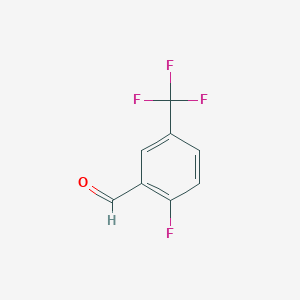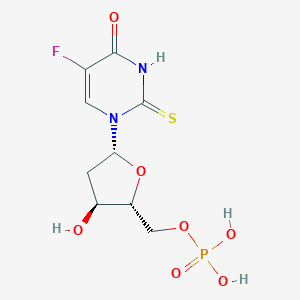
5-Fluoro-2-thio-2'-deoxyuridylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-thio-2'-deoxyuridylate (FdUMP) is an important anti-cancer drug that is widely used in chemotherapy. It is a thymidylate synthase (TS) inhibitor that acts by inhibiting the synthesis of thymidine, an essential component of DNA. FdUMP is a potent anti-tumor agent that has shown great promise in the treatment of various types of cancers including colon, breast, lung, and ovarian cancers.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-thio-2'-deoxyuridylate involves the inhibition of thymidylate synthase (TS), an enzyme that is essential for the synthesis of thymidine. 5-Fluoro-2-thio-2'-deoxyuridylate binds to TS and forms a stable complex that inhibits the enzyme's activity. This inhibition leads to a decrease in the production of thymidine, which in turn leads to a decrease in DNA synthesis and cell division.
Biochemische Und Physiologische Effekte
5-Fluoro-2-thio-2'-deoxyuridylate has several biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which helps to eliminate them from the body. 5-Fluoro-2-thio-2'-deoxyuridylate also has immunomodulatory effects, which means it can help to boost the body's immune system and enhance its ability to fight cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Fluoro-2-thio-2'-deoxyuridylate in lab experiments include its potent anti-cancer properties, its ability to inhibit thymidylate synthase, and its ability to induce apoptosis in cancer cells. However, the limitations of using 5-Fluoro-2-thio-2'-deoxyuridylate in lab experiments include its complex synthesis process, its potential toxicity to normal cells, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Fluoro-2-thio-2'-deoxyuridylate. One direction is to develop new and more efficient methods for the synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate. Another direction is to investigate the potential of 5-Fluoro-2-thio-2'-deoxyuridylate in combination with other anti-cancer drugs, such as immunotherapy drugs. Additionally, future research could focus on developing 5-Fluoro-2-thio-2'-deoxyuridylate analogs that have improved solubility and reduced toxicity to normal cells.
Synthesemethoden
5-Fluoro-2-thio-2'-deoxyuridylate is synthesized by the reaction of 2'-deoxyuridine with fluorine and sulfur-containing reagents. The synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate is a complex process that requires a high degree of expertise and precision. Several methods have been developed for the synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate, including the use of sulfur tetrafluoride, sulfur trioxide, and trifluoromethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-thio-2'-deoxyuridylate has been extensively studied for its anti-cancer properties. It has been shown to be effective in inhibiting the growth of cancer cells by blocking the synthesis of thymidine. 5-Fluoro-2-thio-2'-deoxyuridylate has also been found to be effective in combination with other anti-cancer drugs, such as 5-fluorouracil (5-FU), in the treatment of various types of cancers.
Eigenschaften
CAS-Nummer |
151134-50-8 |
|---|---|
Produktname |
5-Fluoro-2-thio-2'-deoxyuridylate |
Molekularformel |
C9H12FN2O7PS |
Molekulargewicht |
342.24 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5-fluoro-4-oxo-2-sulfanylidenepyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O7PS/c10-4-2-12(9(21)11-8(4)14)7-1-5(13)6(19-7)3-18-20(15,16)17/h2,5-7,13H,1,3H2,(H,11,14,21)(H2,15,16,17)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
PXPNVLJSFWJANJ-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Andere CAS-Nummern |
151134-50-8 |
Synonyme |
2-thio-5-fluoro-dUMP 2-thio-FdUMP 5-fluoro-2-thio-2'-deoxyuridine 5'-monophosphate 5-fluoro-2-thio-2'-deoxyuridylate 5-fluoro-2-thio-dUMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
